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rec IGF-II (1-67) (human) - 96081-16-2

rec IGF-II (1-67) (human)

Catalog Number: EVT-3454001
CAS Number: 96081-16-2
Molecular Formula: C24H36N4O9
Molecular Weight: 524.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Recombinant Insulin-like Growth Factor II (1-67) from humans, commonly referred to as rec IGF-II (1-67), is a polypeptide consisting of 67 amino acids. It plays a critical role in growth and development, particularly during fetal stages, and has significant implications in various physiological processes in adults. This compound is synthesized through recombinant DNA technology, allowing for the production of a biologically active form of the protein.

Source

Recombinant Insulin-like Growth Factor II (1-67) is produced using genetically modified Escherichia coli or other expression systems. The gene encoding the protein is introduced into these organisms, which then express the protein that can be purified for research and therapeutic applications .

Classification

rec IGF-II (1-67) falls under the category of growth factors, specifically within the insulin-like growth factor family. This family includes Insulin-like Growth Factor I and Insulin, with all members sharing structural similarities and acting through specific receptors to mediate cellular responses related to growth and metabolism .

Synthesis Analysis

Methods

The synthesis of rec IGF-II (1-67) typically involves recombinant DNA technology. The process includes:

  1. Gene Cloning: The IGF-II gene is cloned into an appropriate vector.
  2. Transformation: The vector is introduced into E. coli cells, which are then cultured under conditions that promote protein expression.
  3. Induction: Expression of the target protein is induced using specific inducers such as IPTG (Isopropyl β-D-1-thiogalactopyranoside).
  4. Purification: The protein is harvested from the bacterial cells and purified using chromatographic techniques such as affinity chromatography or size exclusion chromatography.

Technical details include maintaining optimal temperature and pH during culture to ensure high yield and activity of the recombinant protein .

Molecular Structure Analysis

Data

The predicted molecular mass of rec IGF-II (1-67) is approximately 7.5 kDa . Its structure allows it to interact with specific receptors, facilitating its biological functions.

Chemical Reactions Analysis

Reactions

rec IGF-II (1-67) participates in various biochemical reactions primarily through its interaction with insulin-like growth factor receptors. Upon binding to these receptors, it initiates several signaling cascades:

  1. Receptor Binding: rec IGF-II binds to the Insulin-like Growth Factor 1 Receptor (IGF1R) and Insulin Receptor A (IR-A), triggering receptor autophosphorylation.
  2. Signaling Pathways: This leads to the activation of downstream signaling pathways such as:
    • Phosphoinositide 3-kinase/Akt pathway, promoting cell survival and growth.
    • Ras/mitogen-activated protein kinase pathway, facilitating cell proliferation and differentiation .

Technical details regarding these interactions highlight the specificity of ligand-receptor binding and subsequent intracellular signaling events.

Mechanism of Action

Process

The mechanism of action for rec IGF-II (1-67) involves several steps:

  1. Binding: rec IGF-II binds to its receptors on target cells.
  2. Activation: This binding activates intrinsic tyrosine kinase activity within the receptor.
  3. Signal Transduction: Phosphorylation of tyrosine residues occurs, creating docking sites for signaling proteins like IRS (Insulin Receptor Substrate).
  4. Cellular Response: Activation of downstream pathways results in increased cell proliferation, differentiation, and survival.

Data indicates that rec IGF-II can also influence metabolic processes such as glucose uptake and adipocyte differentiation .

Physical and Chemical Properties Analysis

Physical Properties

rec IGF-II (1-67) is typically lyophilized for storage and must be reconstituted before use. It is soluble in sterile water or buffered solutions at specified concentrations.

Chemical Properties

The compound has a predicted molecular weight of approximately 7.5 kDa with a pI (isoelectric point) that influences its solubility and interaction with other biomolecules . Purity levels are usually assessed using SDS-PAGE techniques, with acceptable criteria being ≥ 95% purity.

Applications

Scientific Uses

rec IGF-II (1-67) has numerous applications in scientific research:

  1. Cell Biology: Used to study cellular growth, differentiation, and survival mechanisms.
  2. Cancer Research: Investigated for its role in tumor growth and metastasis due to its proliferative effects.
  3. Developmental Biology: Explored for its functions during embryonic development and stem cell maintenance.
  4. Metabolic Studies: Utilized in research related to glucose metabolism and obesity-related conditions.
Molecular Biology and Genomic Regulation of IGF-II

Genomic Architecture and Imprinting Mechanisms at the IGF2 Locus

The IGF2 gene, located at chromosome 11p15.5 in humans, spans approximately 20 kb and consists of 10 exons encoding a 67-amino acid mature peptide critical for fetal development [2] [5]. A defining feature is its parental genomic imprinting, where only the paternal allele is actively transcribed in most tissues. This monoallelic expression is evolutionarily conserved but exhibits species-specific nuances: while murine Igf2 is largely silenced postnatally, human IGF2 remains transcriptionally active throughout life due to promoter-specific escape from imprinting [5] [8]. The locus includes the reciprocally imprinted H19 gene, situated ~80 kb downstream, which is maternally expressed. The imprinting control region (ICR1), a differentially methylated region (DMR) between IGF2 and H19, governs this allelic restriction through CTCF-dependent chromatin looping [5].

Structurally, the IGF2 precursor (pre-pro-IGF-II) comprises:

  • A 24-aa signal peptide
  • The mature IGF-II domain (67 aa)
  • An 89-aa carboxyl-terminal extension (E-domain)Post-translational processing involves glycosylation and proteolytic cleavage by endoproteases (e.g., subtilisin-like enzymes), generating intermediates like "big IGF-II," which retains biological activity in glucose homeostasis and tumorigenesis [1] [7].

Table 1: Structural and Functional Domains of Human Pro-IGF-II

DomainAmino Acid ResiduesFunction
Signal Peptide1–24Targets precursor to secretory pathway
Mature IGF-II25–91Binds IGF-1R/IR; mediates growth promotion
E-domain92–180Glycosylation site; precursor forms ("big IGF-II") have distinct bioactivity

Transcriptional Regulation via Promoter-Specific Expression and Alternative Splicing

Human IGF2 transcription is driven by five distinct promoters (P0–P4), each generating unique 5'-untranslated regions (UTRs) spliced onto exons 8–10 encoding the mature protein [2] [8]. This architecture enables tissue- and developmental stage-specific regulation:

  • P0 and P1: Human-specific promoters active in adult liver; P1 escapes imprinting, permitting biallelic expression postnatally [8].
  • P2–P4: Fetal promoters; P3 dominates in mesenchymal tissues (e.g., muscle), showing myoblast differentiation-induced activation via chromatin remodeling [9] [10].

Alternative splicing further diversifies transcripts:

  • Inclusion/exclusion of exon 5 creates precursors with 24-aa or 80-aa signal peptides, impacting secretion efficiency [2] [4].
  • The E-domain undergoes tissue-specific proteolysis, yielding peptides like preptin (a 34-aa fragment modulating bone physiology) [1].

Table 2: Human IGF2 Promoters and Expression Patterns

PromoterTranscript Size (kb)Expression PatternRegulation
P06.0Fetal tissues; adult liverBiallelic in hepatocytes
P15.3Adult liver, brainGH-independent; escapes imprinting
P24.8Placenta, fetal liverPaternal allele-specific
P34.2Skeletal muscle, heart (myoblast differentiation)Activated by myogenic factors
P43.8Placenta, embryonic tissuesHypoxia-responsive

Epigenetic Control: Role of Differentially Methylated Regions and CTCF Insulation

The IGF2/H19 locus exemplifies epigenetic fine-tuning via three layered regulatory mechanisms:

  • ICR1 Methylation: The 2.2-kb H19/IGF2:IG-DMR contains seven CTCF-binding sites (CBS). Paternal allele methylation blocks CTCF binding, enabling enhancer access to IGF2 promoters. Maternal allele hypomethylation allows CTCF insulation, diverting enhancers to H19 [5] [7].
  • Secondary DMRs: Intragenic DMR0/DMR1/DMR2 and H19 promoter DMR acquire methylation during development, stabilizing imprinting [5].
  • Pluripotency Factors: OCT4/SOX2 bind maternal ICR1, protecting it from de novo methylation during embryogenesis [5].

Abnormal methylation triggers disease:

  • ICR1 hypermethylation causes Beckwith-Wiedemann syndrome (biallelic IGF2 overexpression, macrosomia).
  • ICR1 hypomethylation underlies Silver-Russell syndrome (loss of IGF2 expression, growth restriction) [5].

Table 3: Key Epigenetic Regulators at the IGF2/H19 Locus

Regulatory ElementMethylation StatusFunctionPathogenic Disruption
ICR1 (H19/IGF2:IG-DMR)Paternal: MethylatedCTCF-dependent enhancer blocking; imprinting controlBWS (hypermethylation), SRS (hypomethylation)
Maternal: Unmethylated
DMR0 (IGF2 promoter)Somatic acquisitionModulates promoter activity; tissue-specific silencingTumor hypoglycemia
OCT4/SOX2 sitesMaternal: ProtectedShields maternal ICR1 from methylationBWS via aberrant methylation

Antisense Transcripts and Non-Coding RNA Interactions in IGF2 Expression

Non-coding RNAs (ncRNAs) fine-tune IGF2 through cis and trans mechanisms:

  • 91H (H19 antisense): A paternally expressed lncRNA overlapping H19. It stabilizes IGF2 mRNA by interacting with IGF2BP2 (Insulin-like Growth Factor 2 mRNA-Binding Protein 2), augmenting translation in trans. In colorectal cancer, 91H upregulation correlates with tumor progression [6] [9].
  • IGF2-AS: Antisense to IGF2, this lncRNA represses IGF2 by:
  • Recruiting chromatin modifiers to silence promoters.
  • Acting as a microRNA sponge (e.g., sequestering miR-370-3p in endometriosis) [3] [6].
  • H19 RNA: Despite being sense to H19, it antagonizes 91H by competitive binding to shared effectors, indirectly dampening IGF2 output [9].

These ncRNAs form a dynamic network: 91H and H19 reciprocally regulate IGF2, creating a balance disrupted in cancers where 91H overexpression drives IGF-II-dependent proliferation.

Table 4: Non-Coding RNAs Regulating IGF2 Expression

TranscriptGenomic LocationMechanism of ActionPathological Role
91H RNAAntisense to H19Binds IGF2BP2; stabilizes IGF2 mRNA; activates novel Pm promoterOverexpressed in CRC, breast cancer
IGF2-ASAntisense to IGF2 (intronic)Epigenetic silencing; miRNA sponge (e.g., miR-370-3p)Tumor suppressor; downregulated in gastric adenocarcinoma
H19Sense to H19 geneCounters 91H activity; sequesters shared regulatorsBiallelic expression in Wilms tumor

Properties

CAS Number

96081-16-2

Product Name

rec IGF-II (1-67) (human)

IUPAC Name

(2S)-1-acetyl-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

Molecular Formula

C24H36N4O9

Molecular Weight

524.6 g/mol

InChI

InChI=1S/C24H36N4O9/c1-13(30)20(27-22(34)18-5-4-10-28(18)14(2)31)23(35)25-17(12-29)21(33)26-19(24(3,36)37)11-15-6-8-16(32)9-7-15/h6-9,13,17-20,29-30,32,36-37H,4-5,10-12H2,1-3H3,(H,25,35)(H,26,33)(H,27,34)/t13-,17+,18+,19+,20+/m1/s1

InChI Key

CPOKMHRJZDYBFO-OZBNKPLUSA-N

SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)C2CCCN2C(=O)C)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)C2CCCN2C(=O)C)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)[C@@H]2CCCN2C(=O)C)O

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